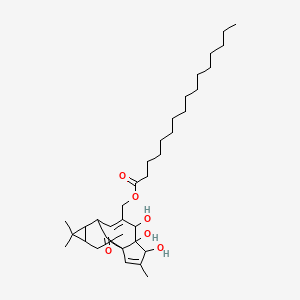

Ingenol 20-palmitate

Description

BenchChem offers high-quality Ingenol 20-palmitate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ingenol 20-palmitate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(4,5,6-trihydroxy-3,11,11,14-tetramethyl-15-oxo-7-tetracyclo[7.5.1.01,5.010,12]pentadeca-2,7-dienyl)methyl hexadecanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H58O6/c1-6-7-8-9-10-11-12-13-14-15-16-17-18-19-29(37)42-23-26-21-27-30-28(34(30,4)5)20-25(3)35(33(27)40)22-24(2)31(38)36(35,41)32(26)39/h21-22,25,27-28,30-32,38-39,41H,6-20,23H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSTCZBGJCUOFLM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCC1=CC2C3C(C3(C)C)CC(C4(C2=O)C=C(C(C4(C1O)O)O)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H58O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

586.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Ingenol 20-Palmitate: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ingenol (B1671944) 20-palmitate is a diterpenoid ester belonging to the ingenane (B1209409) family, derived from plants of the Euphorbia genus. While specific research on the 20-palmitate derivative is limited, its mechanism of action is understood to parallel that of its well-studied analogue, Ingenol 3-angelate (also known as Ingenol Mebutate or PEP005). This technical guide delineates the core mechanism of action of ingenol esters, using Ingenol 3-angelate as a representative model. The primary mode of action is the activation of Protein Kinase C (PKC) isozymes, which triggers a cascade of downstream signaling events, leading to a dual effect of direct cytotoxicity in tumor cells and localized inflammation. This guide provides an in-depth look at the signaling pathways involved, quantitative data on PKC engagement, and detailed experimental protocols for studying these effects.

Core Mechanism: Protein Kinase C Activation

Ingenol esters act as potent agonists of Protein Kinase C (PKC), a family of serine/threonine kinases that are central regulators of numerous cellular processes, including proliferation, differentiation, and apoptosis.[1] By mimicking the function of the endogenous second messenger diacylglycerol (DAG), ingenol compounds bind to the C1 domain of conventional and novel PKC isoforms.[1] This binding event recruits PKC to the cell membrane, leading to its activation.

A key feature of ingenol-mediated PKC activation is its distinct pattern of isozyme translocation and activation compared to other PKC activators like phorbol (B1677699) esters. For instance, Ingenol 3-angelate has been shown to induce a rapid translocation of PKCδ to the nucleus, a phenomenon not observed with phorbol 12-myristate 13-acetate (PMA).[2] This differential activation of PKC isoforms is believed to be a crucial determinant of the unique biological outcomes of ingenol esters, particularly their pro-apoptotic effects.

Downstream Signaling Pathways

The activation of PKC by ingenol esters initiates a complex network of downstream signaling pathways, most notably the Ras/Raf/MEK/ERK Mitogen-Activated Protein Kinase (MAPK) cascade and the Phosphatidylinositol 3-kinase (PI3K)/AKT pathway.

Activation of the Ras/Raf/MEK/ERK Pathway

PKC activation by ingenol esters leads to the stimulation of the Ras/Raf/MEK/ERK signaling cascade.[2] This pathway is a critical regulator of cell proliferation, survival, and differentiation. The activation of this pathway, in the context of ingenol treatment, has been linked to pro-apoptotic effects in cancer cells.[2]

Figure 1: Activation of the MAPK pathway by Ingenol 20-Palmitate.

Modulation of the PI3K/AKT Pathway

Concurrently with MAPK activation, ingenol esters have been shown to inhibit the pro-survival PI3K/AKT signaling pathway.[2] This is achieved, in part, through the reduced expression of PKCα and a subsequent decrease in the levels of phosphorylated (active) AKT.[2] The inhibition of this key survival pathway further contributes to the pro-apoptotic effects of ingenol compounds.

Figure 2: Inhibition of the PI3K/AKT pathway by Ingenol 20-Palmitate.

Quantitative Data

The following tables summarize the available quantitative data for Ingenol 3-angelate, which serves as a reference for the expected activity of Ingenol 20-palmitate.

| PKC Isoform | Binding Affinity (Ki) (nM) |

| PKC-α | 0.3 |

| PKC-β | 0.105 |

| PKC-γ | 0.162 |

| PKC-δ | 0.376 |

| PKC-ε | 0.171 |

| Data from MedchemExpress, citing various sources.[3] |

| Cell Line | IC50 (nM) |

| WEHI-231 | 1.41 ± 0.255 |

| HOP-92 | 3.24 ± 2.01 |

| Colo-205 | 11.9 ± 1.307 |

| Data for Ingenol 3-angelate (PEP005).[3] |

| Cell Line | EC50 for IL-8 release (nM) |

| Keratinocytes | 10.3 |

| Data for Ingenol 3-angelate (PEP005).[3] |

Experimental Protocols

In Vitro PKC Activity Assay

This protocol outlines a method to measure the activity of PKC in response to an ingenol compound.

Figure 3: Experimental workflow for an in vitro PKC activity assay.

Methodology:

-

Prepare a reaction mixture containing the PKC enzyme, a lipid activator (e.g., phosphatidylserine (B164497) and diacylglycerol), and a specific substrate peptide.[4]

-

Add the Ingenol 20-palmitate compound at various concentrations or a vehicle control to the reaction mixture.[4]

-

Initiate the kinase reaction by adding a mixture of Mg2+/ATP containing [γ-32P]ATP.[4]

-

Incubate the reaction at 30°C for a defined period (e.g., 10 minutes).[4]

-

Stop the reaction by spotting an aliquot of the reaction mixture onto P81 phosphocellulose paper.[4]

-

Wash the phosphocellulose paper extensively with phosphoric acid to remove unincorporated [γ-32P]ATP.[4]

-

Quantify the amount of incorporated radiolabel in the substrate peptide using a scintillation counter.[4]

Cell Viability Assay (MTT)

This protocol describes a colorimetric assay to determine the cytotoxic effects of Ingenol 20-palmitate on cultured cells.

Methodology:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of Ingenol 20-palmitate for a specified duration (e.g., 24, 48, or 72 hours).

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C.[5]

-

Living cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan (B1609692) product.

-

Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.[5]

-

Measure the absorbance of the solution at a wavelength of 570-590 nm using a microplate reader.

-

Cell viability is proportional to the absorbance, and IC50 values can be calculated.

Western Blot Analysis of ERK Phosphorylation

This protocol details the detection of phosphorylated ERK (p-ERK), a key indicator of MAPK pathway activation, in cells treated with Ingenol 20-palmitate.

Methodology:

-

Culture cells to 70-80% confluency and then serum-starve for 12-24 hours to reduce basal ERK phosphorylation.[6]

-

Treat the cells with Ingenol 20-palmitate for various time points.

-

Lyse the cells in a suitable buffer containing protease and phosphatase inhibitors.[6]

-

Determine the protein concentration of the lysates using a BCA assay.[6]

-

Separate the protein lysates (20-30 µg) by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (e.g., p-ERK Thr202/Tyr204) overnight at 4°C.[7]

-

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[6]

-

Detect the chemiluminescent signal using an imaging system.[6]

-

To normalize the data, the membrane can be stripped and re-probed with an antibody for total ERK1/2.[8]

Conclusion

The mechanism of action of Ingenol 20-palmitate, inferred from studies of its close analogue Ingenol 3-angelate, is centered on the activation of PKC isozymes. This leads to a dual effect of pro-apoptotic signaling in cancer cells through the activation of the MAPK pathway and inhibition of the PI3K/AKT pathway, as well as the induction of a localized inflammatory response. The long-chain palmitate ester at the C-20 position may influence the compound's pharmacokinetic and pharmacodynamic properties, warranting further investigation. The experimental protocols provided in this guide offer a framework for researchers to further elucidate the specific activities of Ingenol 20-palmitate and other ingenol derivatives.

References

- 1. Design of 20-deoxyingenol-esters-based PKC agonists and their lysosome biogenesis-enhancing activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. merckmillipore.com [merckmillipore.com]

- 5. broadpharm.com [broadpharm.com]

- 6. benchchem.com [benchchem.com]

- 7. Phospho-ERK1/ERK2 (Thr202, Tyr204) Polyclonal Antibody (36-8800) [thermofisher.com]

- 8. researchgate.net [researchgate.net]

The Biological Activity of Ingenol 20-Palmitate: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ingenol (B1671944) 20-palmitate is a diterpenoid ester belonging to the ingenane (B1209409) family, a class of molecules known for their potent and diverse biological activities. As a derivative of ingenol, isolated from plants of the Euphorbiaceae family, this compound is a valuable research tool for investigating fundamental cellular processes, including signal transduction, cell death, and inflammatory responses. While its close relative, ingenol mebutate (PEP005), has been clinically approved for the treatment of actinic keratosis, Ingenol 20-palmitate serves primarily as a laboratory agent to explore the intricate structure-activity relationships of ingenol esters and their potential as therapeutic leads. This technical guide provides an in-depth overview of the known biological activities of ingenol esters, with a specific focus on the anticipated actions of Ingenol 20-palmitate, detailed experimental protocols for their investigation, and visual representations of the key signaling pathways involved.

Core Biological Activities: Protein Kinase C Activation and Apoptosis Induction

The biological effects of ingenol esters are predominantly attributed to their ability to modulate the activity of Protein Kinase C (PKC) isoforms and to induce apoptosis. The specific esterification pattern of the ingenol backbone, particularly at the C3, C5, and C20 positions, critically dictates the potency and selectivity of these actions.

Protein Kinase C (PKC) Activation

Ingenol esters are potent activators of classical and novel PKC isoforms.[1] They mimic the function of the endogenous second messenger diacylglycerol (DAG), binding to the C1 domain of PKC and inducing its activation. This activation triggers a cascade of downstream signaling events that can lead to diverse cellular outcomes, including proliferation, differentiation, and inflammation. The activation of specific PKC isoforms, such as PKCδ, has been linked to pro-apoptotic effects, while the activation of others, like PKCα and PKCβII, can be anti-apoptotic.[1] While specific data for Ingenol 20-palmitate is limited, based on studies of related ingenol esters, it is hypothesized to be a potent PKC activator. The binding affinity and isoform selectivity would require experimental validation. For instance, the parent compound, ingenol, binds to PKC with a Ki of 30 µM.[2]

Apoptosis Induction

A key biological activity of certain ingenol esters is their ability to induce programmed cell death, or apoptosis. Structure-activity relationship studies have revealed that esterification at the C20 position of the ingenol core is a critical determinant for pro-apoptotic activity.[3] For example, ingenol 3,20-dibenzoate is a potent inducer of apoptosis, a process that involves the activation of caspase-3.[3] This apoptotic pathway appears to be independent of the transcription factors AP-1 and NF-κB and may not be solely dependent on PKC activation.[3] Given the presence of the palmitate ester at the C20 position, Ingenol 20-palmitate is predicted to be a significant inducer of apoptosis. The palmitate moiety itself has been shown to induce apoptosis through mechanisms involving endoplasmic reticulum (ER) stress and direct effects on mitochondria.[4][5]

Quantitative Data on Related Ingenol Esters

| Compound | Assay | Cell Line | Result | Reference |

| Ingenol | PKC Binding (Ki) | N/A | 30 µM | [2] |

| Ingenol | Biological Activity (EC50) | Various | 30 µM - 1 mM | [2] |

| Ingenol-3-angelate (PEP005) | PKCδ Activation | Colo205 | Increased phosphorylation | |

| Ingenol-3-angelate (PEP005) | Apoptosis Induction | Colo205 | Time and concentration-dependent | |

| Ingenol-3,20-dibenzoate | Apoptosis Induction | Jurkat | Potent inducer | [3] |

| Ingenol-20-benzoate | Cell Growth Inhibition & Apoptosis | T47D, MDA-MB-231 | Promising activity | [6] |

Signaling Pathways

The biological activities of Ingenol 20-palmitate are mediated through complex signaling networks. Based on the known mechanisms of related ingenol esters, two key pathways are central to its function: the PKC-mediated activation of the MAPK/ERK pathway and the induction of the intrinsic apoptosis pathway.

Experimental Protocols

The following section provides detailed methodologies for key experiments to characterize the biological activity of Ingenol 20-palmitate.

Protein Kinase C (PKC) Kinase Activity Assay

This assay measures the ability of Ingenol 20-palmitate to activate PKC isoforms by quantifying the phosphorylation of a specific substrate.

Materials:

-

Purified recombinant PKC isoforms (e.g., PKCα, PKCδ)

-

PKC substrate (e.g., myelin basic protein, specific peptide substrate)

-

ATP (radiolabeled [γ-³²P]ATP or for non-radioactive assays)

-

Ingenol 20-palmitate stock solution (in DMSO)

-

Kinase reaction buffer (e.g., 20 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM CaCl₂, 10 µg/ml phosphatidylserine, 1 µg/ml diacylglycerol)

-

Stop solution (e.g., EDTA)

-

96-well plates

-

Scintillation counter or ELISA plate reader

Procedure:

-

Prepare a serial dilution of Ingenol 20-palmitate in kinase reaction buffer.

-

In a 96-well plate, add the PKC isoform, substrate, and Ingenol 20-palmitate dilution.

-

Initiate the reaction by adding ATP.

-

Incubate the plate at 30°C for a predetermined time (e.g., 10-30 minutes).

-

Stop the reaction by adding the stop solution.

-

Quantify the phosphorylated substrate. For radioactive assays, spot the reaction mixture onto phosphocellulose paper, wash, and measure radioactivity using a scintillation counter. For non-radioactive ELISA-based assays, follow the manufacturer's instructions.

-

Plot the phosphorylation signal against the concentration of Ingenol 20-palmitate to determine the EC50 value.

Western Blot for Caspase-3 Activation

This protocol detects the cleavage of pro-caspase-3 into its active fragments, a hallmark of apoptosis.

Materials:

-

Cell line of interest (e.g., Jurkat, HeLa)

-

Ingenol 20-palmitate

-

Cell culture medium and supplements

-

Lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

BCA or Bradford protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against caspase-3 (recognizing both pro- and cleaved forms)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Seed cells and treat with various concentrations of Ingenol 20-palmitate for a specified time (e.g., 24-48 hours). Include a vehicle control (DMSO).

-

Harvest and lyse the cells.

-

Determine the protein concentration of each lysate.

-

Load equal amounts of protein per lane on an SDS-PAGE gel and perform electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-caspase-3 antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system. The appearance of cleaved caspase-3 fragments (typically 17/19 kDa) indicates apoptosis.

Annexin V/Propidium Iodide (PI) Apoptosis Assay by Flow Cytometry

This assay quantitatively determines the percentage of cells undergoing apoptosis.

Materials:

-

Cell line of interest

-

Ingenol 20-palmitate

-

Annexin V-FITC/PI Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Flow cytometer

Procedure:

-

Treat cells with Ingenol 20-palmitate as described for the Western blot protocol.

-

Harvest the cells (including any floating cells) and wash with cold PBS.

-

Resuspend the cells in 1X Binding Buffer.

-

Add Annexin V-FITC and PI to the cell suspension according to the kit manufacturer's instructions.

-

Incubate the cells in the dark for 15 minutes at room temperature.

-

Analyze the stained cells by flow cytometry within one hour.

-

Quantify the cell populations:

-

Viable cells: Annexin V-negative and PI-negative

-

Early apoptotic cells: Annexin V-positive and PI-negative

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

-

Conclusion

Ingenol 20-palmitate is a valuable chemical probe for dissecting the complex signaling pathways regulated by PKC and for understanding the molecular mechanisms of apoptosis. Based on the extensive research on related ingenol esters, it is anticipated that Ingenol 20-palmitate will exhibit potent PKC-activating and pro-apoptotic properties. The experimental protocols and pathway diagrams provided in this guide offer a robust framework for researchers and drug development professionals to investigate the biological activity of this and other novel ingenol derivatives, ultimately contributing to the discovery of new therapeutic agents for a range of diseases, including cancer. Further studies are warranted to determine the specific quantitative activity and isoform selectivity of Ingenol 20-palmitate to fully elucidate its pharmacological profile.

References

- 1. C—H Oxidation of Ingenanes Enables Potent and Selective Protein Kinase C Isoform Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Specific binding to protein kinase C by ingenol and its induction of biological responses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Ingenol esters induce apoptosis in Jurkat cells through an AP-1 and NF-kappaB independent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Palmitate induces apoptosis via a direct effect on mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A Review of the Structure–Activity Relationship of Natural and Synthetic Antimetastatic Compounds [mdpi.com]

- 6. Ingenol derivatives inhibit proliferation and induce apoptosis in breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

Ingenol 20-palmitate as a natural product from Euphorbia sieboldiana

An In-depth Exploration of a Bioactive Diterpenoid from Euphorbia sieboldiana

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ingenol (B1671944) 20-palmitate, a diterpenoid ester isolated from the roots of Euphorbia sieboldiana, represents a class of bioactive natural products with significant potential in pharmacological research and drug development.[1][2] As a member of the ingenane (B1209409) family, it shares a structural scaffold with other well-studied compounds known to modulate critical cellular signaling pathways. This technical guide provides a comprehensive overview of Ingenol 20-palmitate, including its isolation, proposed mechanisms of action through Protein Kinase C (PKC) activation and subsequent modulation of the NF-κB signaling pathway, and detailed experimental protocols for its study. While specific quantitative data for Ingenol 20-palmitate is limited in publicly available literature, this document compiles relevant data from closely related ingenol esters to provide a comparative context for researchers.

Introduction

The Euphorbiaceae family is a rich source of structurally diverse and biologically active diterpenoids. Among these, the ingenane class of compounds has garnered considerable attention for its potent biological activities, including pro-inflammatory, anti-cancer, and anti-HIV properties. Ingenol 20-palmitate is a naturally occurring ingenol ester found in Euphorbia sieboldiana, a plant used in traditional medicine.[1] Its structure features the characteristic tetracyclic ingenane core, with a palmitate group esterified at the C-20 position. This lipophilic side chain is anticipated to influence the compound's interaction with cellular membranes and its pharmacokinetic profile.

The primary molecular target of many ingenol esters is Protein Kinase C (PKC), a family of serine/threonine kinases that play a pivotal role in a multitude of cellular processes, including proliferation, differentiation, apoptosis, and inflammation. By activating PKC, ingenol esters can trigger a cascade of downstream signaling events, most notably the activation of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) transcription factor. The modulation of these pathways underlies the diverse biological effects observed for this class of compounds.

This guide aims to provide researchers with a detailed technical resource for the study of Ingenol 20-palmitate, from its extraction and purification to the elucidation of its cellular and molecular mechanisms of action.

Data Presentation: Comparative Analysis of Ingenol Esters

Quantitative data specifically for Ingenol 20-palmitate is not extensively available in the current body of scientific literature. To provide a valuable point of reference for researchers, the following tables summarize key quantitative data for closely related and well-characterized ingenol esters, such as Ingenol Mebutate (Ingenol-3-angelate) and the parent compound, Ingenol.

Table 1: Protein Kinase C (PKC) Binding Affinity of Ingenol Derivatives

| Compound | PKC Isoform | Binding Affinity (Ki) | Assay Method | Reference |

| Ingenol | PKC (mixed isoforms) | 30 µM | [3H]PDBu displacement | [1] |

| Ingenol-3-angelate (I3A) | PKCα | 0.3 ± 0.02 nM | [3H]PDBu displacement | [3] |

| Ingenol-3-angelate (I3A) | PKCβ | 0.105 ± 0.019 nM | [3H]PDBu displacement | |

| Ingenol-3-angelate (I3A) | PKCγ | 0.162 ± 0.004 nM | [3H]PDBu displacement | |

| Ingenol-3-angelate (I3A) | PKCδ | 0.376 ± 0.041 nM | [3H]PDBu displacement | |

| Ingenol-3-angelate (I3A) | PKCε | 0.171 ± 0.015 nM | [3H]PDBu displacement |

Table 2: In Vitro Cytotoxicity (IC50) of Ingenol Derivatives Against Human Cancer Cell Lines

| Compound | Cell Line | Cancer Type | IC50 | Exposure Time | Reference |

| Ingenol Mebutate (IM) | Panc-1 | Pancreatic Cancer | 43.1 ± 16.8 nM | 72 h | |

| Ingenol Mebutate (IM) | Keratinocytes (HPV-Ker) | - | 0.84 µM | 24 h | |

| 17-acetoxyingenol 3-angelate 20-acetate | Keratinocytes (HPV-Ker) | - | 0.39 µM | 24 h | |

| 17-acetoxyingenol 3-angelate 5,20-diacetate | Keratinocytes (HPV-Ker) | - | 0.32 µM | 24 h | |

| Palmitate | RL95-2 | Endometrial Cancer | 69.51 µM | 24 h | |

| Palmitate | HEC-1-A | Endometrial Cancer | 56.89 µM | 48 h |

Experimental Protocols

This section provides detailed methodologies for the isolation of Ingenol 20-palmitate and for key in vitro assays to characterize its biological activity.

Isolation and Purification of Ingenol 20-Palmitate from Euphorbia sieboldiana

This protocol is adapted from established methods for the isolation of ingenol esters from Euphorbia species.

3.1.1. Extraction

-

Air-dry the roots of Euphorbia sieboldiana at room temperature and grind them into a fine powder.

-

Extract the powdered root material (e.g., 1 kg) with acetone (B3395972) (e.g., 5 L) at room temperature for 72 hours.

-

Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude acetone extract.

3.1.2. Solvent Partitioning

-

Suspend the crude acetone extract in a 90% methanol-water solution.

-

Perform liquid-liquid partitioning against n-hexane to remove nonpolar constituents like fats and sterols.

-

Collect the methanol-water phase and evaporate the methanol (B129727) under reduced pressure.

-

Extract the remaining aqueous phase successively with chloroform (B151607) and then ethyl acetate (B1210297).

-

Concentrate the chloroform and ethyl acetate fractions separately. Ingenol esters are typically found in these fractions.

3.1.3. Chromatographic Purification

-

Subject the bioactive fraction (e.g., the ethyl acetate fraction) to column chromatography on a silica (B1680970) gel column.

-

Elute the column with a gradient of n-hexane and ethyl acetate, starting with a low polarity mixture and gradually increasing the polarity.

-

Collect fractions and monitor them by thin-layer chromatography (TLC) using a suitable solvent system (e.g., n-hexane:ethyl acetate, 7:3) and visualizing with an appropriate stain (e.g., vanillin-sulfuric acid reagent followed by heating).

-

Pool fractions containing the compound of interest.

-

Perform further purification of the enriched fractions using preparative high-performance liquid chromatography (HPLC) on a C18 reversed-phase column with a mobile phase gradient of acetonitrile (B52724) and water.

-

Monitor the elution profile with a UV detector (e.g., at 210 nm) to isolate pure Ingenol 20-palmitate.

-

Confirm the structure and purity of the isolated compound using spectroscopic methods such as 1H-NMR, 13C-NMR, and mass spectrometry.

Caption: Workflow for the Isolation of Ingenol 20-Palmitate.

Protein Kinase C (PKC) Binding Assay (Radioligand Displacement)

This protocol is based on the competitive displacement of a radiolabeled phorbol (B1677699) ester, [3H]phorbol 12,13-dibutyrate ([3H]PDBu), from the C1 domain of PKC.

-

Preparation of Cell Lysates or Purified PKC:

-

Homogenize cells or tissues expressing PKC in a suitable lysis buffer (e.g., 20 mM Tris-HCl, pH 7.5, 2 mM EDTA, 10 mM EGTA, 1 mM DTT, and protease inhibitors).

-

Centrifuge the homogenate to pellet cellular debris and use the supernatant containing the cytosolic fraction or further purify PKC isoforms using standard chromatographic techniques.

-

-

Binding Reaction:

-

In a 96-well plate, combine the cell lysate or purified PKC with a fixed concentration of [3H]PDBu (typically in the low nanomolar range).

-

Add increasing concentrations of unlabeled Ingenol 20-palmitate (or other competing ligands).

-

For determining non-specific binding, include wells with a high concentration of a non-radioactive, high-affinity PKC ligand (e.g., unlabeled PDBu or PMA).

-

The reaction buffer should contain 50 mM Tris-HCl (pH 7.4), and phosphatidylserine (B164497) (e.g., 100 µg/mL) as a cofactor.

-

-

Incubation:

-

Incubate the plate at room temperature or 37°C for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

-

Separation of Bound and Free Radioligand:

-

Rapidly filter the reaction mixture through a glass fiber filter (e.g., GF/B or GF/C) using a cell harvester. The filter will trap the PKC-ligand complex.

-

Quickly wash the filters with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.

-

-

Quantification:

-

Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the competitor concentration.

-

Determine the IC50 value (the concentration of Ingenol 20-palmitate that inhibits 50% of the specific binding of [3H]PDBu) from the resulting sigmoidal curve.

-

Calculate the binding affinity (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

NF-κB Reporter Gene Assay (Luciferase Assay)

This assay measures the activation of the NF-κB signaling pathway by quantifying the expression of a reporter gene (luciferase) under the control of NF-κB response elements.

-

Cell Culture and Transfection:

-

Culture a suitable cell line (e.g., HEK293, HeLa, or a macrophage cell line like RAW 264.7) in appropriate growth medium.

-

Co-transfect the cells with a firefly luciferase reporter plasmid containing multiple copies of the NF-κB consensus binding site upstream of a minimal promoter, and a Renilla luciferase plasmid (as an internal control for transfection efficiency). Use a suitable transfection reagent according to the manufacturer's protocol.

-

-

Treatment:

-

After 24-48 hours of transfection, treat the cells with various concentrations of Ingenol 20-palmitate.

-

Include a positive control (e.g., TNF-α or PMA) and a vehicle control (e.g., DMSO).

-

-

Cell Lysis:

-

After the desired treatment period (e.g., 6-24 hours), wash the cells with phosphate-buffered saline (PBS) and lyse them using a passive lysis buffer.

-

-

Luciferase Activity Measurement:

-

Use a dual-luciferase reporter assay system.

-

In a luminometer plate, add the cell lysate.

-

Inject the firefly luciferase substrate and measure the luminescence (firefly activity).

-

Subsequently, inject the Stop & Glo® reagent (which quenches the firefly luciferase activity and provides the substrate for Renilla luciferase) and measure the luminescence again (Renilla activity).

-

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample to account for variations in cell number and transfection efficiency.

-

Calculate the fold induction of NF-κB activity by dividing the normalized luciferase activity of the treated samples by that of the vehicle control.

-

Plot the fold induction against the concentration of Ingenol 20-palmitate.

-

Western Blot for NF-κB Nuclear Translocation

This method assesses NF-κB activation by detecting the translocation of the p65 subunit from the cytoplasm to the nucleus.

-

Cell Treatment and Fractionation:

-

Treat cells with Ingenol 20-palmitate for various time points (e.g., 0, 15, 30, 60 minutes).

-

Harvest the cells and perform nuclear and cytoplasmic fractionation using a commercial kit or a standard protocol involving hypotonic lysis and centrifugation.

-

-

Protein Quantification:

-

Determine the protein concentration of the nuclear and cytoplasmic extracts using a protein assay (e.g., BCA or Bradford assay).

-

-

SDS-PAGE and Electrotransfer:

-

Separate equal amounts of protein from each fraction on an SDS-polyacrylamide gel.

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for the p65 subunit of NF-κB.

-

Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

To ensure proper fractionation and equal loading, also probe the membranes with antibodies against a nuclear marker (e.g., Lamin B1 or Histone H3) and a cytoplasmic marker (e.g., GAPDH or α-tubulin).

-

-

Detection and Analysis:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize them using an imaging system.

-

Quantify the band intensities using densitometry software. An increase in the p65 signal in the nuclear fraction and a corresponding decrease in the cytoplasmic fraction indicate NF-κB activation.

-

Signaling Pathways and Visualizations

Ingenol 20-palmitate is predicted to exert its biological effects primarily through the activation of Protein Kinase C (PKC), which in turn can modulate various downstream signaling cascades, including the NF-κB pathway.

Protein Kinase C (PKC) Activation Pathway

Ingenol esters, including presumably Ingenol 20-palmitate, are analogues of diacylglycerol (DAG), the endogenous activator of conventional and novel PKC isoforms. Upon binding to the C1 domain of PKC, they induce a conformational change that relieves autoinhibition, leading to the activation of the kinase.

Caption: Activation of Protein Kinase C by Ingenol 20-Palmitate.

NF-κB Signaling Pathway Modulation

Activated PKC can lead to the activation of the IκB kinase (IKK) complex. IKK then phosphorylates the inhibitory protein IκBα, which is bound to the NF-κB dimer (typically p50/p65) in the cytoplasm. Phosphorylation of IκBα targets it for ubiquitination and subsequent degradation by the proteasome. The degradation of IκBα unmasks the nuclear localization signal (NLS) on the NF-κB subunits, allowing the dimer to translocate to the nucleus, where it binds to specific DNA sequences (κB sites) in the promoter and enhancer regions of target genes, thereby regulating their transcription.

Caption: NF-κB Signaling Pathway Activated by PKC.

Conclusion

Ingenol 20-palmitate, a natural product from Euphorbia sieboldiana, holds promise as a valuable tool for investigating cellular signaling pathways. Its structural similarity to other bioactive ingenol esters suggests that it likely functions as a potent modulator of PKC and the downstream NF-κB pathway. This technical guide provides a foundational framework for researchers to initiate studies on Ingenol 20-palmitate, offering detailed experimental protocols and a comparative analysis of related compounds. Further research is warranted to elucidate the specific quantitative biological activities of Ingenol 20-palmitate and to fully explore its therapeutic potential. The methodologies and conceptual framework presented herein are intended to facilitate these future investigations.

References

- 1. Specific binding to protein kinase C by ingenol and its induction of biological responses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ingenol 20 palmitate — TargetMol Chemicals [targetmol.com]

- 3. Challenges with Methods for Detecting and Studying the Transcription Factor Nuclear Factor Kappa B (NF-κB) in the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Ingenol 20-Palmitate: Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ingenol (B1671944) 20-palmitate is a diterpenoid ester belonging to the ingenane (B1209409) class of molecules. It is a derivative of ingenol, a natural product extracted from plants of the Euphorbia genus.[1][2] While not as extensively studied as its clinically approved analog, ingenol mebutate (ingenol 3-angelate), Ingenol 20-palmitate serves as a valuable research tool for investigating the biological activities of ingenol esters, particularly in the context of protein kinase C (PKC) modulation, oncogenic signaling, and cell death pathways.[3] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and relevant experimental methodologies for Ingenol 20-palmitate.

Chemical Structure and Physicochemical Properties

Ingenol 20-palmitate possesses the characteristic tetracyclic ingenane core structure, with a palmitoyl (B13399708) group esterified at the C-20 position.

Table 1: Physicochemical Properties of Ingenol 20-Palmitate and Related Compounds

| Property | Ingenol 20-Palmitate | Ingenol-3-palmitate (Positional Isomer) | Ingenol (Parent Compound) |

| Molecular Formula | C₃₆H₅₈O₆ | C₃₆H₅₈O₆ | C₂₀H₂₈O₅ |

| Molecular Weight | 586.84 g/mol [4] | 586.8 g/mol [5] | 348.4 g/mol |

| CAS Number | 39071-33-5 | 52557-26-3 | 30220-46-3 |

| Appearance | Not specified (likely solid) | Not specified | Not specified |

| Melting Point | Data not available | Data not available | Data not available |

| Boiling Point | Data not available | Data not available | Data not available |

| Solubility | Data not available | Data not available | Data not available |

| pKa | Data not available | Data not available | Data not available |

| XLogP3-AA | Data not available | 8.1 | Not applicable |

| Hydrogen Bond Donor Count | Data not available | 3 | 3 |

| Hydrogen Bond Acceptor Count | Data not available | 6 | 5 |

Note: Experimental physicochemical data for Ingenol 20-palmitate is limited in publicly available literature. The data for Ingenol-3-palmitate is computationally generated and provided for comparison as a positional isomer.

Mechanism of Action and Signaling Pathways

The primary mechanism of action of ingenol esters, including Ingenol 20-palmitate, involves the modulation of Protein Kinase C (PKC) isoenzymes. This interaction triggers a dual biological response: rapid, localized necrosis followed by a secondary inflammatory response that contributes to the clearance of targeted cells.

Protein Kinase C (PKC) Activation

Ingenol esters act as potent activators of PKC. The parent compound, ingenol, binds to PKC with a dissociation constant (Ki) of 30 µM. The esterification at the C-20 position with a lipophilic palmitate chain is expected to enhance membrane association and potency. Activation of PKC isoforms, particularly PKCδ, initiates a downstream signaling cascade that leads to cell death.

Dual Mechanism: Necrosis and Inflammation

The activation of PKC by ingenol esters leads to a unique two-pronged therapeutic effect, as observed with ingenol mebutate:

-

Primary Necrosis: Rapid induction of cell death in the targeted area. This is a direct cytotoxic effect.

-

Secondary Inflammation: The initial necrosis triggers an inflammatory response characterized by the infiltration of neutrophils and other immune cells. This immune response helps to eliminate any remaining aberrant cells.

The signaling pathway initiated by ingenol esters involves the activation of the Ras/Raf/MEK/ERK pathway and the inhibition of the PI3K/AKT survival pathway.

References

- 1. Specific binding to protein kinase C by ingenol and its induction of biological responses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ingenol 20 palmitate — TargetMol Chemicals [targetmol.com]

- 3. Ingenol 20-palmitate [myskinrecipes.com]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. Ingenol-3-palmitate | C36H58O6 | CID 101280811 - PubChem [pubchem.ncbi.nlm.nih.gov]

Ingenol 20-palmitate and signal transduction pathways

An In-Depth Technical Guide to the Signal Transduction Pathways of Ingenol (B1671944) Esters, with a Focus on Ingenol 20-palmitate Analogs

Disclaimer: Direct, in-depth research on the signal transduction pathways specifically mediated by Ingenol 20-palmitate is limited in publicly accessible literature. This guide leverages the extensive research conducted on its close structural analog, Ingenol Mebutate (also known as Ingenol-3-angelate or PEP005), to provide a comprehensive overview of the anticipated core mechanisms of action. The shared ingenol core strongly suggests a conserved mechanism of action centered on the activation of Protein Kinase C (PKC). Differences in the ester moiety are expected to primarily influence potency, pharmacokinetics, and potentially isoform specificity.

Executive Summary

Ingenol esters are diterpenoids derived from the plant Euphorbia peplus. These compounds are potent modulators of signal transduction pathways, primarily through their activity as agonists of Protein Kinase C (PKC) isozymes. This activity triggers a cascade of downstream signaling events, including the activation of the Mitogen-Activated Protein Kinase (MAPK) pathways and modulation of the PI3K/AKT pathway, ultimately leading to profound cellular effects such as cell death, inflammation, and immune responses. This guide details the mechanisms of action, summarizes key quantitative data from studies on the analog Ingenol Mebutate, provides illustrative diagrams of the signaling cascades, and outlines relevant experimental protocols.

Core Mechanism of Action: Protein Kinase C Activation

Ingenol 20-palmitate, like other ingenol esters, is presumed to function as a diacylglycerol (DAG) analog, binding to and activating conventional (cPKC) and novel (nPKC) isoforms of Protein Kinase C. This activation is a central event that initiates a complex network of downstream signaling.

The activation of PKC by ingenol esters leads to its translocation from the cytosol to cellular membranes, including the plasma membrane, nuclear membrane, and mitochondria. This relocalization is a critical step for PKC to access and phosphorylate its various substrates, thereby propagating the signal.

Figure 1: General mechanism of Protein Kinase C (PKC) activation by Ingenol 20-palmitate.

Studies on Ingenol Mebutate have shown differential effects on PKC isoforms, with a notable activation of PKCδ and a reduction in the expression of PKCα[1][2]. This isoform-specific activity is crucial in determining the ultimate cellular outcome.

Key Downstream Signaling Pathways

The activation of PKC by ingenol esters triggers several major downstream signaling cascades, most notably the MAPK and PI3K/AKT pathways.

Mitogen-Activated Protein Kinase (MAPK) Pathway

Ingenol Mebutate has been demonstrated to activate multiple branches of the MAPK pathway, including ERK1/2, JNK, and p38 MAPK, through a Ras/Raf-dependent mechanism[1][3][4].

-

ERK Pathway: Activation of the Ras/Raf/MEK/ERK pathway is often associated with cell proliferation and survival, but in some contexts, sustained activation can lead to cell cycle arrest and apoptosis.

-

JNK and p38 Pathways: The activation of the JNK and p38 MAPK pathways is more commonly linked to cellular stress responses, inflammation, and apoptosis.

Figure 2: Activation of MAPK signaling pathways by active PKC.

Phosphatidylinositol 3-Kinase (PI3K)/AKT Pathway

Interestingly, while activating the pro-apoptotic MAPK pathways, Ingenol Mebutate has been shown to inhibit the pro-survival PI3K/AKT pathway. This is achieved through the reduced expression of PKCα and results in decreased levels of phosphorylated (active) AKT/protein kinase B. The inhibition of this key survival pathway further contributes to the pro-apoptotic effects of ingenol esters.

Figure 3: Inhibition of the PI3K/AKT survival pathway by Ingenol Mebutate.

Quantitative Data Summary

The following tables summarize quantitative data obtained from studies on Ingenol Mebutate (PEP005), which can be considered indicative of the potency of ingenol esters.

Table 1: In Vitro Antiproliferative Activity of Ingenol Mebutate (PEP005)

| Cell Line | Tissue of Origin | IC50 (µM) after 48h exposure |

| Colo205 | Colon Cancer | 0.03 |

| HCC2998 | Colon Cancer | >30 |

| HCT116 | Colon Cancer | >30 |

| HT29 | Colon Cancer | >30 |

| KM12 | Colon Cancer | >30 |

| MDA-MB-231 | Breast Cancer | >30 |

| MDA-MB-435 | Melanoma | 0.01 |

| OVCAR-3 | Ovarian Cancer | >30 |

| OVCAR-5 | Ovarian Cancer | >30 |

| OVCAR-8 | Ovarian Cancer | >30 |

| Data from Serova et al. (2008). |

Detailed Experimental Protocols

Protein Kinase C (PKC) Activity Assay

This protocol provides a general framework for assessing the activation of PKC by a test compound like Ingenol 20-palmitate.

Objective: To measure the in vitro kinase activity of purified PKC isoforms in the presence of Ingenol 20-palmitate.

Materials:

-

Purified PKC isoforms (e.g., PKCα, PKCδ)

-

Ingenol 20-palmitate stock solution (in DMSO)

-

Kinase buffer (e.g., 20 mM HEPES pH 7.4, 10 mM MgCl2, 1 mM CaCl2, 0.1 mg/mL phosphatidylserine)

-

PKC substrate (e.g., myelin basic protein or a specific peptide substrate)

-

[γ-³²P]ATP or [γ-³³P]ATP

-

ATP solution

-

Phosphocellulose paper or membrane

-

Wash buffer (e.g., 75 mM phosphoric acid)

-

Scintillation counter and fluid

Procedure:

-

Prepare a reaction mixture containing kinase buffer, PKC substrate, and the desired concentration of Ingenol 20-palmitate (and appropriate vehicle controls, e.g., DMSO).

-

Add the purified PKC enzyme to the reaction mixture and incubate for 5-10 minutes at 30°C to allow for activation.

-

Initiate the kinase reaction by adding [γ-³²P]ATP and unlabeled ATP to a final desired concentration.

-

Incubate the reaction for 10-30 minutes at 30°C.

-

Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.

-

Wash the phosphocellulose paper extensively with wash buffer to remove unincorporated [γ-³²P]ATP.

-

Quantify the incorporated radioactivity on the paper using a scintillation counter.

-

Calculate the specific activity of the kinase under different conditions.

Figure 4: Experimental workflow for a radioactive PKC kinase activity assay.

Cell Viability/Cytotoxicity Assay (MTT Assay)

This protocol is used to determine the effect of Ingenol 20-palmitate on the viability of cultured cells.

Objective: To measure the dose-dependent cytotoxic effects of Ingenol 20-palmitate on a cancer cell line.

Materials:

-

Cancer cell line (e.g., Colo205)

-

Complete cell culture medium

-

96-well cell culture plates

-

Ingenol 20-palmitate stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Prepare serial dilutions of Ingenol 20-palmitate in complete culture medium.

-

Remove the old medium from the cells and add the medium containing different concentrations of Ingenol 20-palmitate (include vehicle controls).

-

Incubate the cells for the desired period (e.g., 48 hours).

-

Add MTT solution to each well (typically 10% of the well volume) and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Add the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.

Conclusion

Ingenol 20-palmitate is a potent modulator of cellular signaling, acting as a PKC agonist. Its mechanism of action, inferred from studies of the close analog Ingenol Mebutate, involves the activation of PKC, which in turn stimulates the pro-apoptotic MAPK pathways (ERK, JNK, p38) and inhibits the pro-survival PI3K/AKT pathway. This dual action on key signaling cascades culminates in potent antiproliferative and pro-apoptotic effects in susceptible cells. The detailed understanding of these pathways is critical for the continued research and development of ingenol esters as therapeutic agents. Further studies specifically on Ingenol 20-palmitate are warranted to delineate the precise influence of the 20-palmitate ester on its biological activity profile.

References

- 1. johnwoodgroup.com [johnwoodgroup.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis, biological evaluation and SAR of 3-benzoates of ingenol for treatment of actinic keratosis and non-melanoma skin cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effects of protein kinase C modulation by PEP005, a novel ingenol angelate, on mitogen-activated protein kinase and phosphatidylinositol 3-kinase signaling in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Effects of Ingenol Esters on Cancer Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on Ingenol (B1671944) 20-palmitate is limited in publicly available scientific literature. This guide leverages data from a closely related synthetic ingenol derivative, 3-O-Angeloyl-20-O-acetyl Ingenol (AAI) , to provide insights into the potential in vitro effects of ingenol esters with long-chain fatty acid substitutions at the 20-position. AAI shares the core ingenol structure and a modification at the 20-position, making it a relevant surrogate for understanding the potential biological activities of Ingenol 20-palmitate.

Executive Summary

Ingenol esters, derived from the plant Euphorbia peplus, have demonstrated potent anti-cancer properties in preclinical studies. These compounds are known to modulate key signaling pathways, leading to cell cycle arrest and apoptosis in various cancer cell lines. This technical guide provides an in-depth overview of the in vitro effects of ingenol esters, with a specific focus on the cytotoxic and pro-apoptotic activities of 3-O-Angeloyl-20-O-acetyl Ingenol (AAI) as a proxy for Ingenol 20-palmitate. Detailed experimental protocols and visualizations of the implicated signaling pathways are provided to support further research and development in this area.

Quantitative Data on the In Vitro Efficacy of 3-O-Angeloyl-20-O-acetyl Ingenol (AAI)

The following tables summarize the quantitative data on the cytotoxic and pro-apoptotic effects of AAI on the chronic myeloid leukemia cell line, K562.

Table 1: Cytotoxicity of AAI in K562 Cells [1][2][3][4][5]

| Compound | Cell Line | Incubation Time (h) | IC50 (nM) |

| 3-O-Angeloyl-20-O-acetyl Ingenol (AAI) | K562 | 24 | ~100 |

| Ingenol Mebutate (Reference) | K562 | 24 | ~250 |

Table 2: Induction of Apoptosis and Necrosis by AAI in K562 Cells [1][2][3][4][5]

| Treatment | Concentration (nM) | Incubation Time (h) | Apoptotic Cells (%) | Necrotic Cells (%) |

| Control | 0 | 18 | 1.64 | 0.16 |

| AAI | 250 | 18 | 10.6 | Not specified |

| AAI | 500 | 18 | 9.7 | 6.59 |

Table 3: Effect of AAI on Cell Cycle Distribution in K562 Cells [1][2][3][4][5]

| Treatment | Concentration (nM) | Incubation Time (h) | G2/M Phase Arrest (%) |

| Control | 0 | 24 | Not specified (baseline) |

| AAI | 100 | 24 | Significant increase |

| AAI | 250 | 24 | Significant increase |

| AAI | 500 | 24 | Significant increase |

Core Signaling Pathways Modulated by Ingenol Esters

Ingenol esters, including AAI, exert their anti-cancer effects by modulating several critical signaling pathways. The primary target is Protein Kinase C (PKC), particularly the PKCδ isoform. Activation of PKCδ triggers a cascade of downstream events leading to cell death.[1][2][3][4][5]

Detailed Experimental Protocols

The following are detailed methodologies for key experiments used to evaluate the in vitro effects of ingenol esters.

Cell Viability Assay (MTT Assay)

This protocol is adapted for determining the IC50 value of ingenol esters.

Materials:

-

Cancer cell line of interest (e.g., K562)

-

Complete cell culture medium

-

Ingenol ester stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well microtiter plates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.

-

Compound Treatment: Prepare serial dilutions of the ingenol ester in culture medium. Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (DMSO) and a blank (medium only).

-

Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan (B1609692) crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol outlines the detection of apoptosis by flow cytometry.[6][7][8]

Materials:

-

Treated and control cells

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

Procedure:

-

Cell Harvesting: Harvest cells after treatment and wash them twice with cold PBS.

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

Interpretation of Results:

-

Annexin V- / PI-: Live cells

-

Annexin V+ / PI-: Early apoptotic cells

-

Annexin V+ / PI+: Late apoptotic or necrotic cells

-

Annexin V- / PI+: Necrotic cells

Mitochondrial Membrane Potential Assay (JC-1 Staining)

This assay detects the disruption of mitochondrial membrane potential, an early indicator of apoptosis.[9][10][11][12]

Materials:

-

Treated and control cells

-

JC-1 reagent

-

Cell culture medium

-

PBS

-

Flow cytometer or fluorescence microscope

Procedure:

-

Cell Preparation: Harvest cells and resuspend them in pre-warmed culture medium at 1 x 10^6 cells/mL.

-

JC-1 Staining: Add JC-1 stock solution to the cell suspension to a final concentration of 2 µM.

-

Incubation: Incubate the cells for 15-30 minutes at 37°C in a CO2 incubator.

-

Washing: Centrifuge the cells and wash once with PBS.

-

Analysis: Resuspend the cells in PBS and analyze immediately by flow cytometry or fluorescence microscopy.

Interpretation of Results:

-

Red fluorescence: Healthy cells with high mitochondrial membrane potential (JC-1 aggregates).

-

Green fluorescence: Apoptotic cells with low mitochondrial membrane potential (JC-1 monomers).

Western Blotting for Signaling Pathway Analysis

This protocol provides a general framework for analyzing the phosphorylation status of key proteins in the PKC, ERK, and AKT pathways.[13][14][15][16][17][18]

Materials:

-

Treated and control cell lysates

-

Protein assay reagent (e.g., BCA)

-

SDS-PAGE gels

-

Transfer buffer

-

Nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-PKCδ, anti-PKCδ, anti-phospho-ERK, anti-ERK, anti-phospho-AKT, anti-AKT)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Protein Quantification: Determine the protein concentration of cell lysates.

-

SDS-PAGE: Separate equal amounts of protein on an SDS-PAGE gel.

-

Transfer: Transfer the separated proteins to a membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane and add the chemiluminescent substrate.

-

Imaging: Capture the signal using an imaging system.

Conclusion

The available data on the ingenol analog, 3-O-Angeloyl-20-O-acetyl Ingenol (AAI), strongly suggest that ingenol esters with modifications at the 20-position, such as Ingenol 20-palmitate, are likely to exhibit significant anti-cancer activity in vitro. The primary mechanism of action is anticipated to be the activation of the PKCδ signaling pathway, leading to downstream modulation of the ERK and AKT pathways, culminating in apoptosis and cell cycle arrest. The experimental protocols detailed in this guide provide a robust framework for the in-depth investigation of Ingenol 20-palmitate and other novel ingenol derivatives. Further structure-activity relationship studies are warranted to optimize the therapeutic potential of this promising class of compounds.

References

- 1. Synthesis and Cytotoxicity against K562 Cells of 3-O-Angeloyl-20-O-acetyl Ingenol, a Derivative of Ingenol Mebutate [ouci.dntb.gov.ua]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis and Cytotoxicity against K562 Cells of 3-O-Angeloyl-20-O-acetyl Ingenol, a Derivative of Ingenol Mebutate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. aminer.cn [aminer.cn]

- 5. Synthesis and Cytotoxicity against K562 Cells of 3-O-Angeloyl-20-O-acetyl Ingenol, a Derivative of Ingenol Mebutate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - KR [thermofisher.com]

- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. cdn.caymanchem.com [cdn.caymanchem.com]

- 11. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 12. resources.revvity.com [resources.revvity.com]

- 13. benchchem.com [benchchem.com]

- 14. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 15. CRF1 Receptor Signaling via the ERK1/2-MAP and Akt Kinase Cascades: Roles of Src, EGF Receptor, and PI3-Kinase Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 16. ccrod.cancer.gov [ccrod.cancer.gov]

- 17. Akt/PKB Cell Signaling Pathway—Novex® Antibodies, ELISAs, & Luminex® Assays | Thermo Fisher Scientific - DE [thermofisher.com]

- 18. researchgate.net [researchgate.net]

The Discovery and Isolation of Ingenol 20-Palmitate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ingenol (B1671944) 20-palmitate is a diterpenoid ester belonging to the ingenane (B1209409) class of compounds. These molecules are naturally occurring in plants of the Euphorbia genus, which have a long history of use in traditional medicine for treating various skin conditions.[1][2][3] Ingenol 20-palmitate, a derivative of the polycyclic diterpenoid ingenol, is of significant interest to the scientific community for its potential pharmacological activities, primarily related to its ability to modulate protein kinase C (PKC) signaling pathways.[4][5] This technical guide provides an in-depth overview of the discovery, isolation, and purification of Ingenol 20-palmitate, along with a detailed examination of its proposed mechanism of action.

Discovery and Natural Occurrence

Ingenol and its various esters, including Ingenol 20-palmitate, are predominantly found in the milky latex sap of Euphorbia species, such as Euphorbia peplus and Euphorbia lathyrris. The concentration of these compounds can vary significantly between different species and even different parts of the same plant. Quantitative analysis of the parent compound, ingenol, has shown the highest concentrations in the lower leafless stems of E. myrsinites. The discovery of these compounds has been driven by investigations into the bioactive components of these plants, which have been traditionally used to treat ailments like warts and skin cancers.

Experimental Protocols: Isolation and Purification

The isolation of Ingenol 20-palmitate from its natural source is a multi-step process that involves extraction and chromatographic purification. While specific protocols for Ingenol 20-palmitate are not extensively detailed in publicly available literature, a general methodology can be adapted from the established procedures for isolating other ingenol esters. The following is a composite protocol based on these methods.

Plant Material Collection and Preparation

-

Source: Aerial parts of Euphorbia peplus or seeds of Euphorbia lathyrris.

-

Procedure:

-

Fresh plant material is harvested and air-dried in a well-ventilated area, shielded from direct sunlight, to a constant weight.

-

The dried material is then coarsely ground to increase the surface area for efficient extraction.

-

Extraction of Crude Ingenol Esters

-

Objective: To extract the desired compounds from the plant matrix.

-

Methodology:

-

The powdered plant material is subjected to solvent extraction, typically using methanol (B129727) or a mixture of chloroform (B151607) and methanol, at room temperature with continuous agitation for 24-48 hours.

-

The process is repeated multiple times to ensure exhaustive extraction.

-

The solvent extracts are combined and filtered to remove solid plant debris.

-

The filtrate is then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

-

Liquid-Liquid Partitioning

-

Objective: To separate compounds based on their polarity and remove unwanted substances like chlorophyll (B73375) and lipids.

-

Methodology:

-

The crude extract is resuspended in a methanol/water mixture and subjected to sequential partitioning with solvents of increasing polarity, such as hexane (B92381), chloroform, and ethyl acetate (B1210297).

-

The ingenol esters, being moderately polar, are expected to partition predominantly into the chloroform or ethyl acetate fraction.

-

Each fraction is collected and concentrated separately.

-

Chromatographic Purification

-

Objective: To isolate Ingenol 20-palmitate from the complex mixture of other ingenol esters and plant metabolites. This is a critical step that requires careful optimization.

-

Methodology:

-

Silica (B1680970) Gel Column Chromatography (Initial Separation):

-

The chloroform or ethyl acetate fraction is loaded onto a silica gel column.

-

Elution is performed using a gradient solvent system, typically starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate.

-

Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing ingenol esters.

-

-

High-Performance Liquid Chromatography (HPLC) (Fine Purification):

-

Fractions enriched with ingenol esters are further purified using reversed-phase HPLC.

-

A C18 column is commonly employed with a mobile phase consisting of a gradient of acetonitrile (B52724) and water.

-

The elution profile is monitored using a UV detector, and fractions corresponding to individual peaks are collected.

-

The identity and purity of the isolated Ingenol 20-palmitate are confirmed by analytical techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

-

-

Data Presentation

Quantitative data for the isolation of Ingenol 20-palmitate is not widely reported. However, data for the parent compound, ingenol, can provide an estimate of the potential yields from various Euphorbia species.

| Plant Source | Plant Part | Compound | Concentration (mg/kg of dry weight) | Reference |

| Euphorbia myrsinites | Lower leafless stems | Ingenol | 547 | |

| Euphorbia lathyris | Seeds | Ingenol | ~100 |

Mechanism of Action: Signaling Pathways

The biological activity of ingenol esters is primarily attributed to their interaction with Protein Kinase C (PKC) isozymes. Ingenol 20-palmitate is believed to function as a PKC activator, initiating a cascade of downstream signaling events. The proposed mechanism is largely based on studies of the closely related compound, ingenol mebutate (PEP005).

Ingenol 20-palmitate is thought to bind to the C1 domain of PKC isoforms, mimicking the action of the endogenous activator, diacylglycerol (DAG). This binding induces a conformational change in the PKC enzyme, leading to its activation. Among the various PKC isoforms, PKCδ appears to be a key target for ingenol esters.

Activation of PKCδ triggers the Ras/Raf/MEK/ERK signaling pathway, a central cascade that regulates various cellular processes, including proliferation, differentiation, and apoptosis. The activation of this pathway is believed to be a key contributor to the pro-apoptotic and anti-proliferative effects observed with ingenol esters in cancer cell lines.

Visualizations

Experimental Workflow for Isolation and Purification

Caption: Workflow for the isolation of Ingenol 20-palmitate.

Proposed Signaling Pathway of Ingenol 20-Palmitate

Caption: Proposed PKC-mediated signaling cascade of Ingenol 20-palmitate.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. The sap from Euphorbia peplus is effective against human nonmelanoma skin cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Specific binding to protein kinase C by ingenol and its induction of biological responses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. C—H Oxidation of Ingenanes Enables Potent and Selective Protein Kinase C Isoform Activation - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Ingenol 20-Palmitate in Inducing Apoptosis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available research specifically detailing the pro-apoptotic role of Ingenol (B1671944) 20-palmitate is limited. This guide is therefore based on the extensive research conducted on closely related ingenol esters, particularly Ingenol 3-angelate (PEP005, Ingenol Mebutate) and other derivatives with esterification at the 20-hydroxyl position. The presented data and pathways are illustrative of the likely mechanisms of action for Ingenol 20-palmitate.

Introduction: Ingenol Esters and Programmed Cell Death

Ingenol esters are a class of diterpenoids derived from the plant Euphorbia peplus. These compounds have garnered significant interest in oncology due to their potent cytotoxic and immunomodulatory effects. While some ingenol esters induce rapid necrosis at high concentrations, a growing body of evidence indicates that they can also trigger a more controlled form of cell death known as apoptosis, or programmed cell death, particularly at lower, more pharmacologically relevant concentrations.[1][2] Structure-activity relationship studies have revealed that the ester moiety at the 20-hydroxyl position of the ingenol backbone is a critical determinant of its apoptotic potential.[3][4] This suggests that Ingenol 20-palmitate is a strong candidate for inducing apoptosis in cancer cells.

Quantitative Analysis of Apoptosis Induced by Ingenol Esters

The following tables summarize quantitative data from studies on closely related ingenol esters, providing an insight into the potential efficacy of Ingenol 20-palmitate.

Table 1: Inhibitory Concentration (IC50) of Ingenol Mebutate

| Cell Line | Compound | IC50 (nM) | Exposure Time (h) | Assay | Reference |

| Panc-1 (Pancreatic Cancer) | Ingenol Mebutate | 43.1 ± 16.8 | 72 | Cell Survival Assay | [5] |

Table 2: Induction of Apoptosis by PEP005 (Ingenol 3-angelate) in Cutaneous T-Cell Lymphoma (CTCL) Cell Lines

| Cell Line | Concentration of PEP005 (nM) | Treatment Duration (h) | Percentage of Apoptotic Cells (%) | Assay | Reference |

| HH | 50 | 24 | ~25 | Propidium Iodide Staining | |

| HH | 50 | 48 | ~35 | Propidium Iodide Staining | |

| HH | 50 | 72 | 39 | Propidium Iodide Staining | |

| HuT-78 | 50 | 24 | ~50 | Propidium Iodide Staining | |

| HuT-78 | 50 | 48 | ~65 | Propidium Iodide Staining | |

| HuT-78 | 50 | 72 | 73 | Propidium Iodide Staining |

Key Signaling Pathways in Ingenol Ester-Induced Apoptosis

The pro-apoptotic effects of ingenol esters are primarily mediated through the activation of specific isoforms of Protein Kinase C (PKC), leading to the initiation of both intrinsic and extrinsic apoptotic pathways.

The Central Role of Protein Kinase C delta (PKCδ)

Ingenol esters act as agonists for several PKC isoforms. The activation of the pro-apoptotic PKCδ isoform is a key event in triggering apoptosis. Upon binding of an ingenol ester, PKCδ translocates to different cellular compartments, including the mitochondria and the nucleus, where it phosphorylates a range of downstream targets, initiating the apoptotic cascade.

Caption: Activation and translocation of PKCδ upon binding of Ingenol 20-Palmitate.

Intrinsic (Mitochondrial) Apoptosis Pathway

Activated PKCδ can translocate to the mitochondria, leading to the dissipation of the mitochondrial membrane potential and the release of pro-apoptotic factors like cytochrome c into the cytoplasm. This triggers the activation of the caspase cascade, starting with the initiator caspase-9, which then activates the executioner caspase-3, ultimately leading to the cleavage of cellular proteins and DNA fragmentation.

Extrinsic (Death Receptor) Apoptosis Pathway

Ingenol esters have also been shown to influence the extrinsic apoptosis pathway. This can involve the upregulation of death receptors on the cell surface and the processing of the initiator caspase-8, which can also activate caspase-3.

Involvement of the p53 Tumor Suppressor

Studies on ingenol-20-benzoate suggest the involvement of the p53 tumor suppressor protein in the apoptotic process. p53 can be activated by cellular stress and can transcriptionally upregulate pro-apoptotic proteins of the Bcl-2 family, such as Bax and Puma, further amplifying the mitochondrial apoptotic signal. There is also evidence of crosstalk between p53 and PKCδ, where they can mutually activate each other to promote apoptosis.

Caption: Overview of the apoptotic signaling cascade initiated by Ingenol 20-Palmitate.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments to assess the pro-apoptotic effects of Ingenol 20-Palmitate.

Cell Culture and Treatment

-

Cell Lines: Select appropriate cancer cell lines for the study (e.g., breast cancer lines T47D, MDA-MB-231; cutaneous T-cell lymphoma lines HH, HuT-78; or pancreatic cancer line Panc-1).

-

Culture Conditions: Maintain cells in the recommended culture medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.

-

Preparation of Ingenol 20-Palmitate Stock Solution: Dissolve Ingenol 20-Palmitate in dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution (e.g., 10 mM). Store at -20°C.

-

Treatment: Seed cells in appropriate culture plates or flasks. Allow them to adhere and reach about 70-80% confluency. The following day, replace the medium with fresh medium containing the desired concentrations of Ingenol 20-Palmitate (prepared by diluting the stock solution). Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent-induced toxicity. Include a vehicle control (DMSO only) in all experiments.

Apoptosis Assay by Annexin V/Propidium Iodide (PI) Staining

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Harvesting: After treatment with Ingenol 20-Palmitate for the desired time points (e.g., 24, 48, 72 hours), collect both the floating and adherent cells. For adherent cells, use trypsin-EDTA to detach them.

-

Washing: Centrifuge the cell suspension at 300 x g for 5 minutes and wash the cell pellet twice with cold phosphate-buffered saline (PBS).

-

Resuspension: Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.

-

Staining:

-

Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

-

Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

-

Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells immediately by flow cytometry.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Western Blot Analysis for Apoptosis-Related Proteins

This technique is used to detect changes in the expression and activation of key proteins in the apoptotic pathway.

-

Protein Extraction: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford protein assay.

-

SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer and separate them by size on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against the proteins of interest overnight at 4°C. Recommended primary antibodies include:

-

Anti-PKCδ

-

Anti-cleaved Caspase-3

-

Anti-cleaved Caspase-8

-

Anti-cleaved Caspase-9

-

Anti-p53

-

Anti-Bax

-

Anti-Bcl-2

-

Anti-GAPDH or β-actin (as a loading control)

-

-